4-methoxy-1H-indole-3-carbaldehyde
Overview
Description
4-Methoxy-1H-indole-3-carbaldehyde is a member of indoles.
Mechanism of Action
Target of Action
The primary target of 4-Methoxyindole-3-carboxaldehyde is the Toll-like receptor 7 (TLR7) . TLR7 is a pattern recognition receptor that recognizes the ssRNA of viruses and activates proinflammatory pathways, triggering the secretion of interferons (IFNs) .
Mode of Action
4-Methoxyindole-3-carboxaldehyde interacts with its target, TLR7, by moderately inhibiting its signaling pathway . This results in the downregulation of mRNA expression and a decrease in the excessive secretion of IFN-α induced by viruses .
Biochemical Pathways
The compound affects the TLR7 signaling pathway, which is involved in the immune response to viral infections . By inhibiting this pathway, 4-Methoxyindole-3-carboxaldehyde can moderate the inflammatory response induced by viruses . It also inhibits the activation of the NF-κB signaling pathway in a TLR7-MyD88-dependent manner .
Result of Action
The molecular and cellular effects of 4-Methoxyindole-3-carboxaldehyde’s action include the inhibition of IFN-α secretion and the suppression of inflammatory responses . In addition, it has been shown to cause a high level of cell death and an accumulation of living cells in the G(0)/G(1) phase, indicating a concentration-dependent mode of action .
Biochemical Analysis
Biochemical Properties
4-Methoxy-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a precursor in the synthesis of indole alkaloids, which are known for their therapeutic properties . The compound’s aldehyde group allows it to undergo various chemical reactions, including condensation and reduction, facilitating the formation of complex molecules .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have demonstrated anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in cell function and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in biochemical pathways. For instance, the compound’s interaction with protein kinases can modulate signaling pathways, affecting gene expression and cellular responses . Additionally, its ability to form covalent bonds with nucleophiles makes it a versatile intermediate in organic synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can exhibit sustained biological activity, although their efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to adaptive cellular responses, affecting its overall impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anticancer or antimicrobial activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further participate in biochemical reactions, contributing to the compound’s overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biological effects . For instance, the compound’s interaction with membrane transporters can facilitate its uptake into cells, where it can exert its biochemical activities .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can influence gene expression, while its presence in the cytoplasm can affect metabolic processes .
Properties
IUPAC Name |
4-methoxy-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-10(9)7(6-12)5-11-8/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVCEQRAPMIJBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238250 | |
Record name | 4-Methoxyindole-3-aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90734-97-7 | |
Record name | 4-Methoxyindole-3-aldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090734977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxyindole-3-aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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